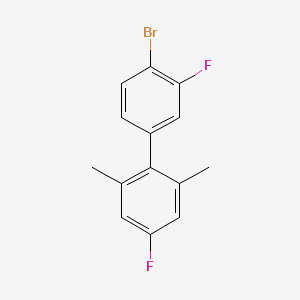![molecular formula C13H25ClN2O2 B15303889 rac-tert-butyl N-[(1r,3r)-3-(cyclobutylamino)cyclobutyl]carbamate hydrochloride, trans](/img/structure/B15303889.png)
rac-tert-butyl N-[(1r,3r)-3-(cyclobutylamino)cyclobutyl]carbamate hydrochloride, trans
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-tert-butyl N-[(1r,3r)-3-(cyclobutylamino)cyclobutyl]carbamate hydrochloride, trans: is a synthetic organic compound It is a racemic mixture, meaning it contains equal amounts of two enantiomers
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-tert-butyl N-[(1r,3r)-3-(cyclobutylamino)cyclobutyl]carbamate hydrochloride, trans typically involves multiple steps:
Formation of the cyclobutylamine intermediate: This step involves the reaction of cyclobutylamine with a suitable protecting group to form a protected amine.
Cyclobutylamine coupling: The protected cyclobutylamine is then coupled with a cyclobutyl halide under basic conditions to form the desired cyclobutylamino intermediate.
Carbamate formation: The cyclobutylamino intermediate is reacted with tert-butyl chloroformate in the presence of a base to form the carbamate.
Hydrochloride formation: Finally, the carbamate is treated with hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the amino group.
Reduction: Reduction reactions can be performed on the carbamate group to yield the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclobutyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: The major products are typically oxidized derivatives of the amino group.
Reduction: The major products are the corresponding amines.
Substitution: The major products are substituted derivatives of the cyclobutyl ring.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, the compound is used to study the effects of cyclobutylamino derivatives on various biological systems. It is particularly useful in the study of enzyme inhibition and receptor binding.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, the compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including catalysis and polymerization.
Mécanisme D'action
The mechanism of action of rac-tert-butyl N-[(1r,3r)-3-(cyclobutylamino)cyclobutyl]carbamate hydrochloride, trans involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, inhibiting their activity. This interaction is mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways involved include signal transduction and metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-butyl N-[(1r,3r)-3-aminocyclopentyl]carbamate hydrochloride
- tert-butyl N-[(1r,3r)-3-aminocyclohexyl]carbamate hydrochloride
- tert-butyl N-[(1r,3r)-3-aminocycloheptyl]carbamate hydrochloride
Uniqueness
rac-tert-butyl N-[(1r,3r)-3-(cyclobutylamino)cyclobutyl]carbamate hydrochloride, trans is unique due to its cyclobutyl ring, which imparts distinct steric and electronic properties. This uniqueness allows for specific interactions with molecular targets that are not possible with other similar compounds.
Propriétés
Formule moléculaire |
C13H25ClN2O2 |
|---|---|
Poids moléculaire |
276.80 g/mol |
Nom IUPAC |
tert-butyl N-[3-(cyclobutylamino)cyclobutyl]carbamate;hydrochloride |
InChI |
InChI=1S/C13H24N2O2.ClH/c1-13(2,3)17-12(16)15-11-7-10(8-11)14-9-5-4-6-9;/h9-11,14H,4-8H2,1-3H3,(H,15,16);1H |
Clé InChI |
WQORQZXFJFWKQQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1CC(C1)NC2CCC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (1R,3r,5S)-7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride](/img/structure/B15303810.png)





![3-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]propanamide](/img/structure/B15303847.png)
![2-{[(Benzyloxy)carbonyl]amino}-5-(1,3-dioxolan-2-yl)pentanoic acid](/img/structure/B15303851.png)



![Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}pentanoate; trifluoroacetic acid](/img/structure/B15303882.png)

![[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methanamine](/img/structure/B15303897.png)
